Abaloparatide

Descripción

Abaloparatide is a Parathyroid Hormone-Related Peptide Analog.

Abaloparatide is a 34 amino acid synthetic analog of human parathyroid hormone-related protein (PTHrP) (PTHrP(1-34) analog), with bone-growing and bone density conserving activities. Upon subcutaneous administration, abaloparatide acts similar to PTHrP and targets, binds to and activates parathyroid hormone 1 (PTH1) receptor (PTH1R), a G protein-coupled receptor (GPCR) expressed in osteoblasts and bone stromal cells. PTH1R activates the cyclic AMP (cAMP) signaling pathway and the bone anabolic signaling pathway, leading to bone growth, increased bone mineral density (BMD) and volume. This correlates with increased bone mass and strength and prevents or treats osteoporosis and decreases fractures.

synthetic analog of human PTHrP (Parathyroid Hormone-Related Protein)

Propiedades

Key on ui mechanism of action |

Abaloparatide is an agonist at the PTH1 receptor (PTH1R), a G-protein-coupled receptor (GPCR) that regulates bone formation and bone turnover, as well as mineral ion homeostasis. The PTH1R couples to Gs and Gq, which stimulates adenylyl cyclase (AC), which activates the cAMP/PKA signalling cascade, and phospholipase C (PLC), which activates the IP/PKC signalling cascade. Abaloparatide binds to the PTH1R in target cells to activate the Gs-protein-mediated cAMP signalling pathway, thereby stimulating osteoblastic activity. Abaloparatide also activates Gq and β-arrestin-1 pathway downstream of PTH1R as off-targets in target cells such as the testis and epididymis, which have been associated with anti-inflammatory effects and alleviation of epididymitis and orchitis symptoms. The PTH1R has two conformations with distinct ligand binding profiles. The R0 conformation is a G protein–independent high-affinity conformation, and upon binding, the ligand induces a longer-lasting signalling response that gradually increases cAMP. Due to the prolonged signalling response, ligands selectively binding to the R0 conformation are associated with a risk for increased calcium mobilization and hypercalcemia. Conversely, the RG conformation is G-protein–dependent (GTPγS-sensitive) with a shorter signalling response. Abaloparatide binds to the RG conformation with greater selectivity: it induces more transient signalling responses and favours net bone formation over bone resorption. The drug's relatively low risk for hypercalcemia and osteoclast resorption compared to [teriparatide] is attributed to the preferential binding of abaloparatide to the RG conformation. |

|---|---|

Número CAS |

247062-33-5 |

Fórmula molecular |

C174H300N56O49 |

Peso molecular |

3961 g/mol |

Nombre IUPAC |

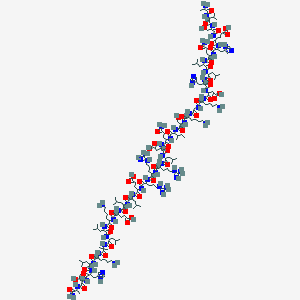

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C174H300N56O49/c1-26-93(20)136(228-165(274)126(80-232)224-141(250)101(39-28-32-56-176)200-129(236)78-195-140(249)100(38-27-31-55-175)201-161(270)123(73-133(243)244)223-160(269)121(71-98-76-190-82-197-98)220-158(267)118(68-90(14)15)216-155(264)114(64-86(6)7)213-148(257)107(45-50-127(180)234)207-159(268)120(70-97-75-189-81-196-97)219-151(260)111(49-54-132(241)242)209-164(273)125(79-231)225-167(276)135(92(18)19)227-139(248)94(21)179)168(277)210-108(46-51-128(181)235)149(258)222-124(74-134(245)246)162(271)217-112(62-84(2)3)152(261)205-105(44-37-61-194-173(187)188)143(252)203-103(42-35-59-192-171(183)184)142(251)204-104(43-36-60-193-172(185)186)144(253)206-110(48-53-131(239)240)150(259)214-115(65-87(8)9)154(263)215-113(63-85(4)5)153(262)208-109(47-52-130(237)238)147(256)202-102(40-29-33-57-177)145(254)211-116(66-88(10)11)156(265)218-119(69-91(16)17)166(275)230-174(24,25)170(279)226-106(41-30-34-58-178)146(255)212-117(67-89(12)13)157(266)221-122(72-99-77-191-83-198-99)163(272)229-137(96(23)233)169(278)199-95(22)138(182)247/h75-77,81-96,100-126,135-137,231-233H,26-74,78-80,175-179H2,1-25H3,(H2,180,234)(H2,181,235)(H2,182,247)(H,189,196)(H,190,197)(H,191,198)(H,195,249)(H,199,278)(H,200,236)(H,201,270)(H,202,256)(H,203,252)(H,204,251)(H,205,261)(H,206,253)(H,207,268)(H,208,262)(H,209,273)(H,210,277)(H,211,254)(H,212,255)(H,213,257)(H,214,259)(H,215,263)(H,216,264)(H,217,271)(H,218,265)(H,219,260)(H,220,267)(H,221,266)(H,222,258)(H,223,269)(H,224,250)(H,225,276)(H,226,279)(H,227,248)(H,228,274)(H,229,272)(H,230,275)(H,237,238)(H,239,240)(H,241,242)(H,243,244)(H,245,246)(H4,183,184,192)(H4,185,186,193)(H4,187,188,194)/t93-,94-,95-,96+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,135-,136-,137-/m0/s1 |

Clave InChI |

BVISQZFBLRSESR-XSCWXTNMSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abaloparatide acetate; BA058; BA-058; BA 058; BIM-44058; BIM 44058; BIM44058; |

Origen del producto |

United States |

Foundational & Exploratory

Abaloparatide's Anabolic Action: A Deep Dive into its Mechanism on Osteoblasts

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the osteoanabolic effects of abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), on osteoblasts. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of osteoporosis and bone metabolism.

Abaloparatide distinguishes itself from other anabolic agents through its preferential binding to a specific conformation of the parathyroid hormone 1 receptor (PTH1R), leading to a unique downstream signaling cascade that favors bone formation over resorption. This guide will dissect these intricate pathways, present key quantitative data from preclinical and clinical studies, and detail the experimental protocols used to elucidate these mechanisms.

Preferential Receptor Binding and Signal Initiation

Abaloparatide's primary mode of action begins with its interaction with the PTH1R, a G-protein coupled receptor expressed on the surface of osteoblasts.[1][2] The PTH1R exists in at least two distinct high-affinity conformations: R0 and RG.[3] Abaloparatide exhibits a greater selectivity for the RG conformation, which is the G-protein coupled state, compared to teriparatide, an analog of parathyroid hormone (PTH).[2] This preferential binding is a cornerstone of its mechanism, leading to a more transient but potent signaling response that is thought to be more anabolic.[2][3] This transient activation is believed to limit the prolonged signaling that can lead to increased bone resorption and hypercalcemia.

The binding affinity of abaloparatide to the RG and R0 conformations of the PTH1R has been a subject of detailed investigation. While both abaloparatide and teriparatide bind to the RG conformation with high affinity, abaloparatide displays a significantly lower affinity for the R0 conformation. This difference in binding kinetics is believed to contribute to its distinct anabolic effects and a potentially lower risk of hypercalcemia.[1]

Table 1: Comparative Binding Affinities (IC50) for PTH1R Conformations

| Ligand | RG Conformation (IC50, nM) | R0 Conformation (IC50, nM) |

| Abaloparatide | ~0.3 | ~4.1 |

| Teriparatide (PTH 1-34) | ~0.3 | ~0.6 |

Source: Data compiled from radioligand competition binding assays.

The cAMP/PKA Signaling Cascade: The Primary Anabolic Driver

Upon binding to the PTH1R, abaloparatide activates the Gs alpha subunit of the associated G-protein.[4] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

The activation of the cAMP/PKA pathway is a critical step in mediating the anabolic effects of abaloparatide.[1][4] PKA phosphorylates a multitude of downstream transcription factors and proteins that are essential for osteoblast differentiation, proliferation, and survival.[1] This ultimately leads to an increase in the number and activity of osteoblasts, thereby enhancing bone formation.[1]

Studies have shown that abaloparatide stimulates a robust and rapid increase in intracellular cAMP.[1][5] Comparative studies have demonstrated that abaloparatide has a lower EC50 for cAMP formation compared to teriparatide, indicating a higher potency in activating this key signaling pathway.[1][4]

Table 2: Potency of Abaloparatide and Teriparatide in Stimulating cAMP Production in Osteoblastic Cells

| Drug | Cell Line | EC50 for cAMP formation (nM) |

| Abaloparatide | MC3T3-E1 | 0.3 ± 0.03 |

| Teriparatide | MC3T3-E1 | 0.7 ± 0.2 |

| Abaloparatide | SaOS-2 | No significant difference with Teriparatide |

| Teriparatide | SaOS-2 | No significant difference with Abaloparatide |

| Abaloparatide | UMR-106 | ~1.5-fold greater than Teriparatide |

| Teriparatide | UMR-106 | ~1.5-fold less than Abaloparatide |

Source: Data from in vitro cAMP accumulation assays.[1][5]

Crosstalk with the Wnt Signaling Pathway

The anabolic effects of abaloparatide are also modulated through its interaction with the Wnt signaling pathway, a critical regulator of bone mass. While not a direct activator of the Wnt pathway, PTH1R signaling influences Wnt activity primarily by regulating the expression of Wnt antagonists, such as Sclerostin (SOST) and Dickkopf-1 (DKK1).

Intermittent PTH1R activation by abaloparatide has been shown to decrease the expression of SOST, a negative regulator of Wnt signaling produced by osteocytes. By downregulating SOST, abaloparatide effectively disinhibits the Wnt pathway, allowing for the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for transcription factors that drive the expression of genes crucial for osteoblast differentiation and function.

Experimental Protocols

The following sections outline the key experimental methodologies employed in the characterization of abaloparatide's mechanism of action.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of abaloparatide to the different conformations of the PTH1R.

-

Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human PTH1R are cultured under standard conditions. Cell membranes are then prepared by homogenization and centrifugation.

-

Binding Reactions: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr³⁴]hPTH(1-34)) and increasing concentrations of unlabeled competitor (abaloparatide or teriparatide). To assess binding to the R0 conformation, reactions are performed in the presence of GTPγS, which uncouples the receptor from G-proteins. For the RG conformation, a specific radioligand that preferentially binds to this state is used.

-

Data Analysis: The amount of bound radioactivity is measured, and competition curves are generated. The IC50 values (the concentration of competitor that inhibits 50% of radioligand binding) are calculated using non-linear regression analysis.

Intracellular cAMP Accumulation Assay

This assay quantifies the ability of abaloparatide to stimulate the production of the second messenger cAMP in osteoblastic cells.

-

Cell Culture: Osteoblastic cell lines such as human SaOS-2 or rat UMR-106 are cultured to near confluence in appropriate media.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of abaloparatide or teriparatide for a short period (e.g., 10-30 minutes).

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Dose-response curves are generated, and the EC50 values (the concentration of drug that produces 50% of the maximal response) are calculated.

In Vitro Osteoblast Differentiation Assay

This assay assesses the effect of abaloparatide on the differentiation of precursor cells into mature osteoblasts.

-

Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Cells are treated with abaloparatide at various concentrations over a period of several days to weeks, with regular media changes.

-

Assessment of Differentiation: Osteoblast differentiation is evaluated by measuring markers such as:

-

Alkaline Phosphatase (ALP) Activity: Measured using a colorimetric assay.

-

Mineralization: Visualized by Alizarin Red S staining, which stains calcium deposits.

-

Gene Expression: The expression of osteoblast-specific genes (e.g., RUNX2, SP7 (Osterix), BGLAP (Osteocalcin)) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Conclusion

Abaloparatide's mechanism of action on osteoblasts is characterized by its selective binding to the RG conformation of the PTH1R, leading to a potent and transient activation of the cAMP/PKA signaling pathway. This, in conjunction with its modulatory effects on the Wnt signaling pathway, results in a robust anabolic effect on bone, promoting osteoblast proliferation, differentiation, and survival, ultimately leading to increased bone formation. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of anabolic therapies for osteoporosis.

References

- 1. Abaloparatide exhibits greater osteoanabolic response and higher cAMP stimulation and β‐arrestin recruitment than teriparatide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abaloparatide exhibits greater osteoanabolic response and higher cAMP stimulation and β-arrestin recruitment than teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abaloparatide Exerts Bone Anabolic Effects with Less Stimulation of Bone Resorption-Related Factors: A Comparison with Teriparatide - PMC [pmc.ncbi.nlm.nih.gov]

Abaloparatide's Anabolic Action: An In-Depth Technical Guide to its Signaling Pathway in Bone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent for the treatment of osteoporosis. Its mechanism of action is centered on the selective activation of the parathyroid hormone 1 receptor (PTH1R), leading to a signaling cascade that stimulates bone formation. This technical guide provides a comprehensive overview of the abaloparatide signaling pathway, supported by quantitative data from pivotal clinical trials and detailed experimental protocols for key assays. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular and cellular effects.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Anabolic agents, such as abaloparatide, represent a critical therapeutic class that actively stimulates new bone formation, thereby increasing bone mineral density (BMD) and reducing fracture risk. Abaloparatide's efficacy stems from its unique interaction with the PTH1R and the subsequent downstream signaling events that favor bone anabolism.

Abaloparatide's Molecular Mechanism of Action

Abaloparatide is a 34-amino acid peptide designed to mimic the N-terminal region of PTHrP. It exerts its effects by binding to the PTH1R, a G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and their precursors.

Preferential Binding to the RG Conformation of PTH1R

The PTH1R can exist in different conformational states. Abaloparatide demonstrates a higher affinity for the transient, G-protein-coupled (RG) conformation of the PTH1R compared to the more sustained signaling conformation (R0) favored by teriparatide (a PTH analog). This preferential binding is thought to contribute to a more transient intracellular signaling cascade, which is believed to be key to its net anabolic effect on bone.

The cAMP/PKA Signaling Pathway

Upon binding to the PTH1R, abaloparatide activates the Gs alpha subunit of the associated G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors that regulate the expression of genes involved in osteoblast differentiation, function, and survival.

Downstream Transcription Factors and Gene Expression

The activation of PKA leads to the phosphorylation and activation of key transcription factors, most notably cAMP response element-binding protein (CREB) and Runt-related transcription factor 2 (Runx2), as well as Osterix (Osx). These transcription factors are critical for osteoblast differentiation and function. They upregulate the expression of genes essential for bone matrix formation, including:

-

Collagen Type I: The primary structural protein of bone.

-

Osteocalcin: A protein involved in bone mineralization.

-

Alkaline Phosphatase (ALP): An enzyme crucial for the mineralization process.

This orchestrated increase in gene expression ultimately leads to enhanced osteoblast activity, resulting in increased bone formation and improved bone quality.

Quantitative Effects of Abaloparatide on Bone Metabolism

The clinical efficacy of abaloparatide has been extensively evaluated in large-scale clinical trials, most notably the Abaloparatide Comparator Trial In Vertebral Endpoints (ACTIVE) and its extension study, ACTIVExtend.

Fracture Risk Reduction

The primary outcome of the ACTIVE trial was the incidence of new vertebral fractures. Abaloparatide demonstrated a significant reduction in fracture risk compared to placebo.

| Fracture Type | Abaloparatide (%) | Placebo (%) | Relative Risk Reduction (%) | p-value |

| New Vertebral Fractures | 0.6 | 4.2 | 86 | <0.001 |

| Nonvertebral Fractures | 2.7 | 4.7 | 43 | 0.049 |

Table 1: Fracture Risk Reduction with Abaloparatide in the ACTIVE Trial.

Changes in Bone Mineral Density (BMD)

Abaloparatide treatment leads to substantial increases in BMD at various skeletal sites. The following table summarizes the mean percent change in BMD from baseline at 18 months in the ACTIVE trial.

| Skeletal Site | Abaloparatide (%) | Placebo (%) | p-value vs. Placebo |

| Lumbar Spine | +11.2 | +0.6 | <0.001 |

| Total Hip | +4.2 | -0.1 | <0.001 |

| Femoral Neck | +3.6 | -0.4 | <0.001 |

Table 2: Mean Percent Change in Bone Mineral Density (BMD) at 18 Months.

Effects on Bone Turnover Markers (BTMs)

Abaloparatide stimulates bone formation markers to a greater extent than bone resorption markers, resulting in a net anabolic effect. The following table shows the median percent change from baseline in serum procollagen type I N-terminal propeptide (s-PINP), a bone formation marker, and serum C-terminal telopeptide of type I collagen (s-CTX), a bone resorption marker.

| Bone Turnover Marker | Time Point | Abaloparatide (Median % Change) | Teriparatide (Median % Change) |

| s-PINP | 1 Month | +72.8 | +89.7 |

| 6 Months | +123.5 | +164.7 | |

| s-CTX | 1 Month | +27.8 | +65.2 |

| 6 Months | +54.5 | +100.0 |

Table 3: Median Percent Change in Bone Turnover Markers (BTMs).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of abaloparatide on bone formation.

In Vitro Osteoblast Differentiation and Mineralization Assays

These assays are crucial for assessing the direct effects of abaloparatide on osteoblast function.

-

Cell Line: MC3T3-E1 subclone 4 (ATCC CRL-2593), a pre-osteoblastic cell line, is commonly used.

-

Culture Medium: Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10^4 cells/well.

-

Culture in standard medium until cells reach confluence.

-

Upon confluence, switch to an osteogenic differentiation medium: standard medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

Treat cells with varying concentrations of abaloparatide or vehicle control.

-

Refresh the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

After the desired treatment period (e.g., 7 days), wash the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Transfer the cell lysate to a 96-well plate.

-

Add p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 3M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content of each sample, determined by a Bradford or BCA protein assay.

-

After 21 days of differentiation, aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes at room temperature.

-

Aspirate the staining solution and wash the cells four times with deionized water.

-

Visualize the stained calcium deposits under a microscope.

-

For quantification, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

-

Measure the absorbance of the extracted stain at 562 nm.

A Deep Dive into the Preclinical In Vitro Profile of Abaloparatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies of Abaloparatide, a selective activator of the parathyroid hormone 1 receptor (PTH1R) signaling pathway. Abaloparatide is an anabolic agent designed to stimulate bone formation, and understanding its in vitro characteristics is crucial for researchers in the field of osteoporosis and bone metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Receptor Binding Affinity and Selectivity

Abaloparatide's mechanism of action begins with its binding to the PTH1R, a G protein-coupled receptor with two principal high-affinity conformations: RG (G protein-coupled) and R0 (G protein-uncoupled).[1] Preclinical in vitro studies have demonstrated that Abaloparatide exhibits a pronounced selectivity for the RG conformation.[1][2] This preferential binding is thought to contribute to its distinct signaling profile, characterized by a more transient response compared to other PTH1R agonists like Teriparatide.[1][2]

The binding affinities of Abaloparatide and the comparator, Teriparatide, for the RG and R0 conformations of the PTH1R have been quantified in radioligand binding assays using membranes from HEK293-derived cells stably expressing the human PTH1R (GP-2.3 cells).[1]

| Ligand | Receptor Conformation | Tracer Radioligand | Apparent Binding Affinity (Ki, nM) | Reference |

| Abaloparatide | RG | 125I-M-PTH(1–15) | 3.4 ± 0.5 | [1][3] |

| R0 | 125I-PTH (1–34) with GTPγS | 5450 ± 1160 | [1][3] | |

| Teriparatide (PTH 1-34) | RG | 125I-M-PTH(1–15) | 4.1 ± 0.7 | [1][3] |

| R0 | 125I-PTH (1–34) with GTPγS | 68.5 ± 13.6 | [1][3] |

Downstream Signaling Pathways

Upon binding to the PTH1R, Abaloparatide primarily activates the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) signaling cascade.[4] This activation leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4] The activation of PKA is a critical step in mediating the downstream effects of Abaloparatide on osteoblast function.[4]

In addition to the canonical Gs-cAMP pathway, Abaloparatide has also been shown to stimulate β-arrestin recruitment.[5][6] β-arrestins are important for receptor internalization and can also initiate their own signaling cascades.[5] Notably, in vitro studies suggest that Abaloparatide does not significantly activate the Gq/11-linked phospholipase C (PLC) pathway, which is another signaling route for the PTH1R.[7]

The following diagrams illustrate the primary signaling pathways activated by Abaloparatide.

Functional In Vitro Assays

The functional consequences of Abaloparatide's interaction with the PTH1R have been extensively studied in various osteoblastic cell lines. These assays quantify the potency of Abaloparatide in stimulating downstream signaling and its effects on osteoblast function.

cAMP Accumulation

The potency of Abaloparatide in stimulating the primary Gs-cAMP signaling pathway is typically measured through cAMP accumulation assays. The half-maximal effective concentration (EC50) values from these studies are summarized below.

| Cell Line | Abaloparatide EC50 (nM) | Teriparatide EC50 (nM) | Reference |

| GP-2.3 (HEK293) | ~0.087 | ~0.44 | [8] |

| SaOS-2 (Human Osteosarcoma) | 0.47 ± 0.08 | 0.53 ± 0.09 | [8] |

| UMR-106 (Rat Osteosarcoma) | 1.0 ± 0.1 | 0.65 ± 0.10 | [8] |

| MC3T3-E1 (Mouse Pre-osteoblast) | 0.3 ± 0.03 | 0.7 ± 0.2 | [5] |

β-Arrestin Recruitment

The ability of Abaloparatide to engage β-arrestin signaling has been quantified, showing a potent recruitment of this scaffolding protein.

| Cell Line | Abaloparatide EC50 (nM) | Teriparatide EC50 (nM) | Reference |

| CHO-K1 (expressing PTH1R) | 0.9 ± 0.2 | 1.5 ± 0.3 | [5] |

Osteogenic Gene Expression

Abaloparatide has been shown to upregulate the expression of key osteogenic marker genes in osteoblastic cells. In vitro studies with the mouse pre-osteoblastic MC3T3 cell line, in the presence of lipopolysaccharide (LPS), demonstrated that Abaloparatide induced higher expression of Runt-related transcription factor 2 (RUNX2) and Bglap (osteocalcin) compared to Teriparatide.[9]

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro studies of Abaloparatide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of Abaloparatide to the different conformations of the PTH1R.[1][3]

-

Cell Culture and Membrane Preparation: GP-2.3 cells, which are HEK293 cells stably expressing the human PTH1R, are cultured and harvested. Cell membranes are then prepared through homogenization and centrifugation.[1][3]

-

RG Conformation Binding Assay:

-

Radioligand: 125I-M-PTH(1–15) is used as it selectively binds to the G protein-coupled (RG) conformation.[1][3]

-

Procedure: Membranes are incubated with the radioligand and varying concentrations of unlabeled Abaloparatide or comparator ligands. The reaction is performed in the absence of GTPγS.[1][3]

-

-

R0 Conformation Binding Assay:

-

Data Analysis: The amount of bound radioligand is measured, and competition binding curves are generated to calculate the inhibitory constant (Ki) for each ligand.[1][3]

cAMP Accumulation Assays

These functional assays measure the ability of Abaloparatide to stimulate the production of the second messenger cAMP.[8]

-

Cell Culture: Various cell lines such as SaOS-2, UMR-106, or MC3T3-E1 are seeded in multi-well plates.[5][8]

-

Assay Procedure:

-

Cells are typically pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.[5][8]

-

Cells are then stimulated with varying concentrations of Abaloparatide or a comparator for a short period (e.g., 10-40 minutes).[5][8]

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or reporter gene assays (e.g., luciferase-based glosensor).[1][8]

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.[8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique is used to quantify the changes in the mRNA levels of specific osteogenic genes in response to Abaloparatide treatment.[9]

-

Cell Culture and Treatment: Osteoblastic cells (e.g., MC3T3-E1) are cultured and treated with Abaloparatide for a specified duration.[9]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., RUNX2, ALP, COL1A1, BGLAP) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using methods like the 2-ΔΔCt method.[3]

Conclusion

The preclinical in vitro studies of Abaloparatide provide a solid foundation for its mechanism of action as a bone anabolic agent. Its selective binding to the RG conformation of the PTH1R and potent activation of the Gs-cAMP signaling pathway, with minimal engagement of the Gq/PLC pathway, distinguish it from other PTH1R agonists. These in vitro findings, demonstrating Abaloparatide's ability to stimulate osteogenic signaling and gene expression in osteoblastic cells, are consistent with its observed effects on bone formation in vivo. This technical guide serves as a resource for researchers to understand the fundamental in vitro pharmacology of Abaloparatide and to design future studies to further elucidate its role in bone biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Abaloparatide: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sex‐Specific Differences in Gsα‐Mediated Signaling Downstream of PTH1R Activation by Abaloparatide in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Abaloparatide's Anabolic Effect on Bone Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abaloparatide, a synthetic analog of parathyroid hormone-related protein (PTHrP), is a potent anabolic agent for the treatment of osteoporosis. It stimulates bone formation, leading to significant increases in bone mineral density (BMD) and a reduction in fracture risk. This document provides a detailed technical overview of abaloparatide's mechanism of action, its effects on bone remodeling supported by quantitative data from pivotal clinical trials, and the experimental protocols used to elucidate these effects. The information is intended for researchers, scientists, and professionals involved in drug development in the field of bone metabolism.

Mechanism of Action

Abaloparatide is a 34-amino acid peptide that acts as a selective agonist for the parathyroid hormone type 1 receptor (PTH1R).[1][2] The PTH1R is a G protein-coupled receptor expressed on the surface of osteoblasts and osteocytes, playing a crucial role in bone metabolism.[2]

Abaloparatide's anabolic effect is attributed to its unique binding affinity for different conformational states of the PTH1R.[2][3] The PTH1R exists in at least two conformations: a resting/G-protein coupled state (RG) and a state (R0) that leads to more prolonged downstream signaling.[2] While both abaloparatide and teriparatide (a PTH analog) activate the PTH1R, abaloparatide shows a higher affinity for the RG conformation.[2] This preferential binding results in a more transient activation of intracellular signaling pathways compared to teriparatide, which is thought to contribute to its favorable profile of stimulating bone formation with a lesser degree of bone resorption and hypercalcemia.[2][4]

Signaling Pathways

Upon binding to the PTH1R on osteoblasts, abaloparatide initiates a cascade of intracellular events. The primary signaling pathway activated is the cyclic adenosine monophosphate (cAMP) pathway.[1][2] This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various transcription factors and proteins essential for osteoblast differentiation, proliferation, and survival.[1][2] The culmination of this signaling cascade is an enhancement of bone formation.[1]

Preclinical and Clinical Data

The anabolic effects of abaloparatide have been extensively documented in both preclinical and clinical studies.[3][5] The pivotal Phase 3 Abaloparatide Comparator Trial In Vertebral Endpoints (ACTIVE) demonstrated significant improvements in BMD and a reduction in fracture risk in postmenopausal women with osteoporosis.[4][6]

Bone Mineral Density (BMD)

The ACTIVE trial showed that daily subcutaneous administration of 80 µg of abaloparatide for 18 months resulted in substantial increases in BMD at the lumbar spine, total hip, and femoral neck compared to placebo.[4][6]

| Parameter | Abaloparatide (80 µg) | Placebo | Teriparatide (20 µg) |

| Mean % Change in Lumbar Spine BMD at 18 Months | +11.2% | +0.6% | +10.5% |

| Mean % Change in Total Hip BMD at 18 Months | +4.2% | -0.1% | +3.3% |

| Mean % Change in Femoral Neck BMD at 18 Months | +3.6% | -0.4% | +2.9% |

| Table 1: Percent Change in Bone Mineral Density from Baseline at 18 Months in the ACTIVE Trial. Data sourced from multiple reports of the ACTIVE trial.[4][6] |

Following the 18-month ACTIVE trial, the ACTIVExtend study demonstrated that the BMD gains achieved with abaloparatide were maintained and even further increased after transitioning to alendronate for up to 24 months.[7]

Bone Turnover Markers

Abaloparatide stimulates bone formation markers to a greater extent and earlier than bone resorption markers, creating an "anabolic window".

| Bone Turnover Marker | Time Point | Abaloparatide (80 µg) % Change from Baseline | Teriparatide (20 µg) % Change from Baseline |

| s-PINP (Formation) | 1 Month | ~+93% | ~+93% |

| 18 Months | ~+45% | ~+60% | |

| s-CTX (Resorption) | 3 Months | ~+43% | ~+65% |

| 18 Months | ~+20% | ~+35% | |

| Table 2: Median Percent Change from Baseline in Bone Turnover Markers. s-PINP (serum procollagen type I N-terminal propeptide), s-CTX (serum C-terminal telopeptide of type I collagen). Data adapted from Phase 2 and ACTIVE trial publications.[2][5] |

Bone Histomorphometry

Histomorphometric analysis of iliac crest bone biopsies from patients treated with abaloparatide has provided direct evidence of its anabolic effects at the tissue level.[1][3][8] Studies have shown that abaloparatide stimulates bone formation on cancellous, endocortical, intracortical, and periosteal surfaces.[1][8] A key finding is the significant increase in both modeling-based formation (new bone formation on previously quiescent surfaces) and remodeling-based formation (infilling of resorption cavities).[1][8]

| Histomorphometric Parameter (Cancellous Bone) | Baseline (Median) | 3 Months Abaloparatide (Median) | Fold Change |

| Mineralizing Surface/Bone Surface (MS/BS, %) | 4.5 | 24.7 | 5.5 |

| Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day) | 0.003 | 0.016 | 5.3 |

| Modeling-Based Formation/Bone Surface (MBF/BS, %) | 0.0 | 2.6 | - |

| Remodeling-Based Formation/Bone Surface (RBF/BS, %) | 4.5 | 18.9 | 4.2 |

| Table 3: Early Effects of Abaloparatide on Bone Formation Indices in Postmenopausal Women with Osteoporosis. Data from Dempster DW, et al. J Bone Miner Res. 2021.[1][9] |

Experimental Protocols

Bone Histomorphometry Sub-study of the ACTIVE Trial

The following protocol is based on the methodology described in the bone histomorphometry sub-study of the ACTIVE trial and a dedicated study on the early effects of abaloparatide.[1][3]

5.1.1 Subject Population Postmenopausal women with osteoporosis, as defined by the main trial's inclusion and exclusion criteria.[10]

5.1.2 Fluorochrome Labeling A quadruple fluorochrome labeling technique was employed to assess dynamic bone formation before and after treatment initiation in a single biopsy.[1]

-

First Labeling Period (Baseline): Demeclocycline (300 mg twice daily for 2 days), followed by a 10-day drug-free interval, then a second course of demeclocycline (300 mg twice daily for 2 days).[1]

-

Treatment Initiation: Daily subcutaneous injection of 80 µg abaloparatide.

-

Second Labeling Period (Pre-biopsy): Tetracycline (500 mg twice daily for 2 days), followed by a 10-day drug-free interval, then a second course of tetracycline (500 mg twice daily for 2 days), administered before the 3-month biopsy.[1]

5.1.3 Bone Biopsy Procedure

-

Transiliac bone biopsies were obtained at 3 months of treatment.[1]

-

Biopsies were taken from the anterior iliac crest using a Bordier/Meunier or a similar type of trephine with an internal diameter of 7.5 mm.[3]

-

The biopsy specimen included both cortices and the intervening cancellous bone.

5.1.4 Sample Processing and Analysis

-

Bone samples were fixed in ethanol, dehydrated in graded ethanol solutions, and embedded undecalcified in methyl methacrylate.[3]

-

Sections (5 µm and 10 µm) were cut using a microtome.

-

Sections were stained with Goldner's trichrome for qualitative and static histomorphometric analysis and left unstained for dynamic histomorphometry (fluorescence microscopy).

-

A standard panel of static and dynamic histomorphometric indices was measured using a semi-automatic image analysis system, following the nomenclature of the American Society for Bone and Mineral Research (ASBMR).[3]

-

Measurements were made on cancellous, endocortical, intracortical, and periosteal bone envelopes.[1]

-

Sites of bone formation were classified as remodeling-based (scalloped underlying cement line) or modeling-based (smooth underlying cement line).[1]

Conclusion

Abaloparatide exerts a potent anabolic effect on bone remodeling, primarily through the activation of the PTH1R and the subsequent cAMP/PKA signaling pathway in osteoblasts. This leads to a significant increase in bone formation, as evidenced by increases in bone mineral density and changes in bone turnover markers. Detailed bone histomorphometry studies have confirmed these findings at the cellular and tissue level, demonstrating that abaloparatide stimulates both modeling- and remodeling-based bone formation. The data presented in this guide underscore the robust anabolic potential of abaloparatide in the management of osteoporosis.

References

- 1. Early Effects of Abaloparatide on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effects of abaloparatide-SC (BA058) on bone histology and histomorphometry: The ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Fracture and Bone Mineral Density Response by Baseline Risk in Patients Treated With Abaloparatide Followed by Alendronate: Results From the Phase 3 ACTIVExtend Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. panoramaortho.com [panoramaortho.com]

- 8. Effects of Abaloparatide on Modeling and Remodeling Based Bone Formation - ACR Meeting Abstracts [acrabstracts.org]

- 9. Early Effects of Abaloparatide on Bone Formation and Resorption Indices in Postmenopausal Women With Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Anabolic Advantage: A Technical Guide to the Discovery and Development of Abaloparatide for Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abaloparatide (Tymlos®) represents a significant advancement in the anabolic treatment of osteoporosis, offering a potent option for patients at high risk of fracture. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of abaloparatide. A synthetic analog of human parathyroid hormone-related protein (PTHrP), abaloparatide's unique pharmacological profile stems from its selective binding to a specific conformational state of the parathyroid hormone type 1 receptor (PTH1R). This selective agonism initiates a transient signaling cascade that preferentially stimulates bone formation over bone resorption, leading to substantial increases in bone mineral density and a significant reduction in fracture risk. This guide details the preclinical and clinical journey of abaloparatide, presenting key quantitative data in structured tables, outlining experimental protocols for pivotal studies, and visualizing the core signaling pathways and development workflow.

Introduction: The Unmet Need in Osteoporosis and the Dawn of a New Anabolic Agent

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. While antiresorptive therapies have been the mainstay of treatment, anabolic agents that stimulate new bone formation are crucial for patients with severe osteoporosis and a high fracture risk. Abaloparatide emerged from the need for a potent bone-building agent with a favorable safety profile.[1][2] Developed by Radius Health, abaloparatide is a 34-amino acid synthetic peptide analog of PTHrP.[3] It received its first global approval from the U.S. Food and Drug Administration (FDA) in April 2017 for the treatment of postmenopausal women with osteoporosis at high risk for fracture.[4][5] Its indication was later expanded to include the treatment of men with osteoporosis at high risk of fracture.[6]

Table 1: Abaloparatide Profile

| Parameter | Description |

| Generic Name | Abaloparatide[7] |

| Brand Name | Tymlos®[5] |

| Chemical/Research Names | BA058, BIM-44058[7] |

| Molecular Formula | C174H300N56O49[8] |

| Amino Acid Sequence | A synthetic 34-amino acid peptide[3] |

| Homology | 41% homology to human parathyroid hormone (1-34) and 76% homology to human PTHrP (1-34)[3][9] |

| Pharmacological Class | Parathyroid Hormone and Analogue; Selective PTH1R Agonist[7] |

| Therapeutic Class | Osteoanabolic Agent[7] |

Mechanism of Action: Selective Receptor Modulation for Enhanced Bone Formation

Abaloparatide exerts its anabolic effect through its interaction with the parathyroid hormone type 1 receptor (PTH1R), a G protein-coupled receptor expressed on osteoblasts and osteocytes.[9] The uniqueness of abaloparatide lies in its preferential binding to the transient, G protein-coupled conformational state of the PTH1R, known as the RG conformation.[10] This contrasts with teriparatide (a PTH analog), which binds to both the RG and the more stable R0 conformation.[1]

Binding to the RG conformation leads to a transient and potent downstream signaling cascade, primarily through the activation of the cyclic adenosine monophosphate (cAMP) pathway.[11][12] This short-lived signaling is believed to be key to its favorable anabolic window, promoting osteoblast activity and bone formation with a less pronounced stimulation of bone resorption.[10] This selective action contributes to a reduced incidence of hypercalcemia compared to teriparatide.[13]

Experimental Protocol: In Vitro Receptor Binding Assay

The selective binding of abaloparatide to the PTH1R conformations was elucidated through competitive radioligand binding assays.

-

Cell Line: GP-2.3 cells, a Human Embryonic Kidney (HEK-293)-derived cell line stably expressing the human PTH1R.[10]

-

Membrane Preparation: Cell membranes from confluent GP-2.3 cells were prepared for use in the binding assays.[10]

-

RG Conformation Assay:

-

Radioligand: 125I-M-PTH(1–15), which selectively binds to the G protein-coupled (RG) receptor conformation.[5][10]

-

Procedure: Membranes were incubated with the radioligand and varying concentrations of unlabeled abaloparatide or comparator peptides. Binding was measured to determine the inhibitory concentration (IC50).[10]

-

-

R0 Conformation Assay:

Preclinical Development: Establishing Anabolic Efficacy in Animal Models

The anabolic potential of abaloparatide was extensively evaluated in preclinical studies, primarily using rodent models of osteoporosis. These studies demonstrated a dose-dependent increase in bone mass and strength.[2][9]

Table 2: Overview of Key Preclinical Studies

| Animal Model | Key Findings | Reference |

| Ovariectomized (OVX) Rats | Increased cortical and trabecular bone volume and density. Improved trabecular microarchitecture in vertebral and nonvertebral bones. | [9] |

| Orchiectomized (ORX) Rats | Mitigated bone loss associated with androgen deficiency. | [14] |

| Glucocorticoid-induced Osteoporosis Models | Prevented bone loss associated with glucocorticoid treatment. | [4][15] |

| Fracture Healing Models | Improved fracture healing. | [4][15] |

Experimental Protocol: Ovariectomized (OVX) Rat Model

A widely used model to mimic postmenopausal osteoporosis.

-

Animal Strain: Sprague-Dawley rats are commonly used.[2][12]

-

Procedure:

-

Ovariectomy: At approximately 12 weeks of age, female rats undergo surgical removal of the ovaries (ovariectomy) to induce estrogen deficiency. Sham-operated animals serve as controls.[2]

-

Bone Depletion Period: The OVX rats are left untreated for a period of around 8 weeks to allow for the development of osteopenia.[2]

-

Treatment: Abaloparatide or vehicle is administered daily via subcutaneous injection for a specified duration (e.g., 6 weeks).[2]

-

-

Assessments:

Clinical Development: From Phase II to Landmark Phase III Trials

The clinical development program for abaloparatide was designed to rigorously evaluate its efficacy and safety in treating osteoporosis.

Phase II Clinical Trials

Initiated in 2008, a 24-week randomized trial in 222 postmenopausal women with osteoporosis assessed changes in BMD as the primary endpoint. The trial demonstrated significant BMD increases at the lumbar spine, femur, and hips with 40 mcg and 80 mcg doses of abaloparatide compared to placebo. Notably, abaloparatide showed superior anabolic effects on the hips compared to teriparatide.[9]

Table 3: Phase II Bone Mineral Density (BMD) Changes at 24 Weeks

| Treatment Group | Lumbar Spine BMD Increase | Total Hip BMD Increase | Femoral Neck BMD Increase |

| Abaloparatide 40 mcg | Significant vs. Placebo | Significant vs. Placebo | Significant vs. Placebo |

| Abaloparatide 80 mcg | Significant vs. Placebo | Significant vs. Placebo | Significant vs. Placebo |

| Teriparatide 20 mcg | Significant vs. Placebo | - | - |

| Placebo | - | - | - |

| (Specific percentage increases are not detailed in the provided search results) |

Phase III Clinical Trials: ACTIVE and ATOM

The pivotal Phase III program for abaloparatide included the Abaloparatide Comparator Trial in Vertebral Endpoints (ACTIVE) in postmenopausal women and the Abaloparatide Treatment of Men (ATOM) trial.

This 18-month, randomized, double-blind, placebo-controlled, multicenter study enrolled 2,463 postmenopausal women with osteoporosis.[4][14] The trial demonstrated the significant efficacy of abaloparatide in reducing fracture risk.[14]

Table 4: ACTIVE Trial - Fracture Incidence at 18 Months

| Fracture Type | Abaloparatide (80 mcg) | Placebo | Relative Risk Reduction (RRR) | p-value |

| New Vertebral Fractures | 0.58%[13] | 4.22%[13] | 86%[1][16] | <0.001[14] |

| Nonvertebral Fractures | 2.7% (event rate)[13] | 4.7% (event rate)[13] | 43%[1][16] | 0.049[14] |

Table 5: ACTIVE Trial - Bone Mineral Density (BMD) Changes at 18 Months

| Anatomic Site | Abaloparatide (80 mcg) % Change | Placebo % Change | Teriparatide (20 mcg) % Change |

| Lumbar Spine | > Placebo & Teriparatide[17] | - | - |

| Total Hip | > Placebo & Teriparatide[17] | - | - |

| Femoral Neck | > Placebo & Teriparatide[17] | - | - |

| (Specific percentage increases are not detailed in the provided search results) |

-

Study Design: Randomized, double-blind, placebo-controlled, with an open-label teriparatide arm.[4]

-

Participants: 2,463 postmenopausal women (mean age 69) with osteoporosis.[13][14]

-

Inclusion Criteria:

-

Postmenopausal women aged 50-85.[1]

-

BMD T-score ≤ -2.5 and > -5.0 at the lumbar spine or femoral neck, with radiological evidence of ≥2 mild or ≥1 moderate vertebral fractures, or a history of low-trauma nonvertebral fracture within the past 5 years.[1]

-

Women >65 years could be enrolled with a T-score ≤ -2.0 if they met fracture criteria, or a T-score ≤ -3.0 if they did not.[1]

-

-

Exclusion Criteria:

-

Interventions: Daily subcutaneous injections of abaloparatide 80 mcg, placebo, or open-label teriparatide 20 mcg for 18 months.[18]

-

Primary Endpoint: Incidence of new vertebral fractures in the abaloparatide group versus the placebo group.[18]

-

Assessments:

-

Fracture Assessment: Vertebral fractures were assessed via radiographic imaging at baseline and 18 months. Nonvertebral fractures were reported by investigators and adjudicated.[14]

-

BMD Measurement: Performed using dual-energy X-ray absorptiometry (DXA) at the lumbar spine, total hip, and femoral neck at baseline, 6, 12, and 18 months.[17]

-

This 12-month, randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy and safety of abaloparatide in 228 men with osteoporosis.[6]

Table 6: ATOM Trial - Bone Mineral Density (BMD) Changes at 12 Months

| Anatomic Site | Abaloparatide (80 mcg) % Change | Placebo % Change | p-value |

| Lumbar Spine | +8.5%[6] | +1.2%[6] | <0.01[3] |

| Total Hip | +2.14%[17] | +0.01%[17] | <0.01[3] |

| Femoral Neck | +2.98%[17] | +0.15%[17] | <0.01[3] |

-

Study Design: Randomized (2:1), double-blind, placebo-controlled.

-

Participants: 228 men aged 40-85 with primary osteoporosis or osteoporosis associated with hypogonadism.

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Fragility fracture within the prior 12 months.

-

History of severe vertebral fracture or >2 moderate vertebral fractures.

-

Prior treatment with PTH or PTHrP-derived medications, or recent use of bisphosphonates or denosumab.[3]

-

-

Intervention: Daily subcutaneous injections of abaloparatide 80 mcg or placebo for 12 months.

-

Primary Endpoint: Percent change from baseline in lumbar spine BMD at 12 months.[17]

-

BMD Measurement: Assessed by DXA at baseline and subsequent time points.[11]

ACTIVExtend Trial

Following the ACTIVE trial, the ACTIVExtend study evaluated the effects of subsequent treatment with the antiresorptive agent alendronate for up to two years. The results showed that the bone gains and fracture risk reduction achieved with abaloparatide were sustained and even enhanced with alendronate therapy.[2][15]

Safety and Tolerability

Across clinical trials, abaloparatide was generally well-tolerated. The most common side effects include hypercalciuria, dizziness, nausea, headache, and palpitations.[5][9] A boxed warning regarding an increased risk of osteosarcoma, based on rodent studies, was initially included but has since been removed by the FDA, with the information retained as a warning.[1] The cumulative use of abaloparatide and other parathyroid hormone analogs is not recommended for more than two years during a patient's lifetime.[5]

Conclusion

Abaloparatide is a potent osteoanabolic agent that has demonstrated significant efficacy in increasing bone mineral density and reducing the risk of both vertebral and nonvertebral fractures in men and postmenopausal women with osteoporosis. Its development was guided by a deep understanding of PTH1R signaling, leading to a molecule with a distinct mechanism of action characterized by selective receptor binding and transient signaling. This targeted approach results in a favorable balance of bone formation and resorption. The comprehensive preclinical and clinical trial program has established abaloparatide as a valuable therapeutic option for patients at high risk of fracture, addressing a critical unmet need in the management of severe osteoporosis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Six Weeks of Daily Abaloparatide Treatment Increased Vertebral and Femoral Bone Mineral Density, Microarchitecture and Strength in Ovariectomized Osteopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Efficacy and Safety of Abaloparatide‐SC in Men With Osteoporosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of abaloparatide on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of abaloparatide on fracture incidence and bone mineral density in postmenopausal women with osteoporosis at highest risk for fracture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling. | Semantic Scholar [semanticscholar.org]

- 9. Response rates for lumbar spine, total hip, and femoral neck bone mineral density in men treated with abaloparatide: results from the ATOM study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Abaloparatide promotes bone repair of vertebral defects in ovariectomized rats by increasing bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forearm bone mineral density and fracture incidence in postmenopausal women with osteoporosis: results from the ACTIVExtend phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 15. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. radiuspharm.com [radiuspharm.com]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

A Technical Guide to Abaloparatide: Molecular Structure, Function, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abaloparatide is a synthetic analog of parathyroid hormone-related protein (PTHrP) approved for the treatment of osteoporosis in patients at high risk for fracture. As an osteoanabolic agent, it stimulates new bone formation, thereby increasing bone mineral density (BMD) and reducing fracture risk. This technical guide provides an in-depth review of the molecular structure of Abaloparatide, its mechanism of action through the parathyroid hormone 1 receptor (PTH1R), and the key experimental data supporting its clinical use. Detailed summaries of its effects on bone turnover markers, bone mineral density, and the underlying signaling pathways are presented. Furthermore, this guide outlines the methodologies of pivotal experiments and provides visual representations of key biological and experimental processes.

Molecular Structure and Design

Abaloparatide is a 34-amino acid synthetic peptide analog of human PTHrP(1-34). Its design involved strategic amino acid substitutions in the C-terminal region of PTHrP(1-34) to enhance stability and selectively modulate its interaction with the PTH1R. The primary sequence retains high homology with PTHrP(1-34) at the N-terminus, which is crucial for receptor activation.

Table 1: Amino Acid Sequence Alignment of Abaloparatide, Human PTHrP(1-34), and Human PTH(1-34)

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 | 32 | 33 | 34 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Abaloparatide | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | E | L | L | E | K | L | L | Aib | K | L | H | T | A |

| hPTHrP(1-34) | A | V | S | E | H | Q | L | L | H | D | K | G | K | S | I | Q | D | L | R | R | R | F | F | L | H | H | L | I | A | E | I | H | T | A |

| hPTH(1-34) | S | V | S | E | I | Q | L | M | H | N | L | G | K | H | L | N | S | M | E | R | V | E | W | L | R | K | K | L | Q | D | V | H | N | F |

Residues in Abaloparatide that differ from hPTHrP(1-34) are highlighted. Aib = α-aminoisobutyric acid, a non-proteinogenic amino acid.

Mechanism of Action: Selective PTH1R Agonism

Abaloparatide exerts its therapeutic effect by acting as an agonist at the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor (GPCR) expressed on osteoblasts and osteocytes. The binding of Abaloparatide to PTH1R initiates a cascade of intracellular signaling events that ultimately shift the balance of bone remodeling to favor bone formation over resorption.

Conformational Selectivity of PTH1R Binding

A key aspect of Abaloparatide's mechanism is its preferential binding to a specific conformational state of the PTH1R. The PTH1R exists in at least two high-affinity states: R⁰ (G-protein independent) and Rᴳ (G-protein coupled).

-

R⁰ Conformation: Binding to this state is associated with a prolonged signaling response, which can lead to increased bone resorption and a higher risk of hypercalcemia.

-

Rᴳ Conformation: Binding to this state induces a more transient and rapid signaling response, which is thought to be more favorable for net bone formation.

Abaloparatide demonstrates a significant binding preference for the Rᴳ conformation compared to Teriparatide (a PTH(1-34) analog), which binds with higher affinity to the R⁰ state. This selectivity is believed to underlie Abaloparatide's potent anabolic effect with a reduced propensity for causing hypercalcemia.

Table 2: PTH1R Conformational Binding Affinities (IC₅₀)

| Ligand | Rᴳ Conformation IC₅₀ (nM) | R⁰ Conformation IC₅₀ (nM) | R⁰/Rᴳ Selectivity Ratio |

|---|---|---|---|

| Abaloparatide | ~0.44 | ~39.6 | ~90 |

| PTH(1-34) | ~0.49 | ~0.5 | ~1 |

Data derived from radioligand competition binding assays. A higher selectivity ratio indicates greater preference for the Rᴳ conformation.

Downstream Signaling Pathways

Upon binding to the PTH1R, primarily in the Rᴳ conformation, Abaloparatide activates downstream signaling pathways, most notably the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) pathway.

Caption: Abaloparatide PTH1R Signaling Cascade.

Table 3: In Vitro Signaling Potency (EC₅₀)

| Signaling Event | Abaloparatide EC₅₀ (nM) | Teriparatide EC₅₀ (nM) |

|---|---|---|

| cAMP Accumulation | 0.3 ± 0.03 | 0.7 ± 0.2 |

| β-Arrestin Recruitment | 0.9 ± 0.2 | 1.5 ± 0.3 |

Data from in vitro cell-based assays. Lower EC₅₀ indicates higher potency.

Functional Outcomes: The Anabolic Window

The intermittent administration of Abaloparatide creates a therapeutic "anabolic window," a period where the stimulation of bone formation markers significantly outweighs the stimulation of bone resorption markers. This uncoupling of bone formation and resorption leads to a net gain in bone mass.

Effects on Bone Turnover Markers (BTMs)

Clinical studies have quantified the effects of Abaloparatide on key BTMs:

-

Procollagen type I N-terminal propeptide (P1NP): A marker of bone formation.

-

C-terminal telopeptide of type I collagen (CTX): A marker of bone resorption.

Treatment with Abaloparatide leads to a rapid and robust increase in P1NP, which peaks early in treatment. The increase in CTX is less pronounced and occurs more gradually. The "uncoupling index" (UI), a calculated ratio of the change in formation to resorption markers, is greater with Abaloparatide compared to placebo, particularly in the initial months of therapy.

Table 4: Summary of Bone Turnover Marker (BTM) Changes (from the ACTIVE Trial - Postmenopausal Women)

| Time Point | Treatment Group | Median Change in P1NP from Baseline (%) | Median Change in CTX from Baseline (%) |

|---|---|---|---|

| 1 Month | Abaloparatide | ~100% | ~20% |

| Teriparatide | ~110% | ~50% | |

| 6 Months | Abaloparatide | ~80% | ~45% |

| Teriparatide | ~100% | ~90% | |

| 12 Months | Abaloparatide | ~50% | ~30% |

| Teriparatide | ~70% | ~60% |

Approximate values derived from published trial data.

Effects on Bone Mineral Density (BMD)

The net anabolic effect of Abaloparatide translates into significant increases in bone mineral density at key skeletal sites. Large-scale clinical trials, such as ACTIVE (in postmenopausal women) and ATOM (in men), have demonstrated its efficacy.

Table 5: Percent Change in Bone Mineral Density (BMD) from Baseline

| Trial (Duration) | Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |

|---|---|---|---|---|

| ACTIVE (18 Months) | Abaloparatide | +11.2% | +4.2% | +3.6% |

| Teriparatide | +10.5% | +3.3% | +2.7% | |

| Placebo | +1.6% | +0.4% | -0.4% | |

| ATOM (12 Months) | Abaloparatide | +8.5% | +2.1% | +3.0% |

| Placebo | +1.2% | +0.01% | +0.15% |

All changes for Abaloparatide vs. Placebo are statistically significant (p < 0.001).

Experimental Protocols

The characterization of Abaloparatide's molecular function relies on a suite of specialized in vitro and in vivo assays. The following sections describe the general methodologies for key experiments.

Radioligand Competition Binding Assay for PTH1R

This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of Abaloparatide for the different conformations of the PTH1R.

Caption: Radioligand Competition Binding Assay Workflow.

Representative Protocol:

-

Membrane Preparation: Cells stably expressing the human PTH1R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined.

-

Assay Conditions for R⁰ vs. Rᴳ:

-

R⁰ Assay: The binding reaction includes a radiolabeled ligand (e.g., ¹²⁵I-PTH(1-34)) and an excess of GTPγS to uncouple the receptor from G-proteins, enriching for the R⁰ state.

-

Rᴳ Assay: A different radioligand that preferentially binds the G-protein coupled state (e.g., ¹²⁵I-M-PTH(1-15)) is used, and the reaction is performed in the absence of GTPγS.

-

-

Competition Reaction: A fixed concentration of radioligand and cell membranes are incubated with increasing concentrations of unlabeled Abaloparatide.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Abaloparatide. Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay quantifies the ability of Abaloparatide to stimulate the production of intracellular cAMP, a key second messenger.

Representative Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Cell Plating: PTH1R-expressing cells are plated in microtiter plates and cultured to an appropriate confluency.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Cells are then treated with various concentrations of Abaloparatide for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: A lysis buffer containing a europium (Eu³⁺) cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog is added to the wells.

-

Competitive Binding: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the Eu³⁺-labeled antibody.

-

Signal Reading: The plate is read on an HTRF-compatible reader. When the antibody and d2-cAMP are in close proximity, fluorescence resonance energy transfer (FRET) occurs. The amount of FRET is inversely proportional to the concentration of cAMP in the cell lysate.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each Abaloparatide concentration is determined, and the data are fitted to a dose-response curve to calculate the EC₅₀ value.

Bone Histomorphometry

This is a specialized histological technique used to quantify bone structure and remodeling dynamics from a bone biopsy, typically from the iliac crest.

Representative Protocol:

-

In Vivo Labeling: Prior to the biopsy, the patient is administered two courses of a tetracycline-based fluorescent label (e.g., demeclocycline) at a specified interval (e.g., 14 days apart). Tetracycline incorporates into newly mineralizing bone, creating fluorescent lines.

-

Biopsy Procedure: A transiliac crest bone biopsy is obtained using a specialized trephine under local anesthesia.

-

Sample Processing: The bone core is fixed, dehydrated in a series of ethanol solutions, and embedded in a hard plastic resin (e.g., methyl methacrylate) without decalcification to preserve the mineralized tissue and fluorescent labels.

-

Sectioning: The embedded block is cut into thin sections (5-10 µm) using a heavy-duty microtome. Some sections are left unstained for fluorescence microscopy, while others are stained (e.g., Von Kossa, Goldner's Trichrome) to visualize cellular and structural components.

-

Microscopic Analysis: The sections are analyzed using a light and fluorescence microscope connected to a digital imaging system.

-

Quantitative Analysis: Specialized software is used to measure various static and dynamic parameters, including bone volume, trabecular thickness, osteoid surface, mineralizing surface (distance between tetracycline labels), and bone formation rate.

Conclusion

Abaloparatide represents a significant advancement in the treatment of osteoporosis, offering a potent anabolic effect with a favorable safety profile. Its molecular design, characterized by specific amino acid substitutions, confers a unique selectivity for the Rᴳ conformation of the PTH1R. This preferential binding leads to a transient signaling cascade that robustly stimulates bone formation markers while having a less pronounced effect on resorption markers, creating a distinct "anabolic window." The resulting increases in bone mineral density at the spine and hip have been demonstrated to significantly reduce fracture risk in high-risk patient populations. The experimental methodologies detailed herein have been crucial in elucidating this mechanism and confirming its clinical efficacy. Continued research into the nuanced signaling pathways activated by Abaloparatide will further enhance our understanding of bone biology and may pave the way for the development of next-generation osteoanabolic therapies.

The Anabolic Edge: An In-depth Technical Guide to the Pharmacodynamics of Abaloparatide in Bone Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of abaloparatide, a selective agonist of the parathyroid hormone type 1 receptor (PTH1R), in bone tissue. Abaloparatide has emerged as a significant therapeutic agent for osteoporosis, demonstrating a potent anabolic effect on the skeleton, leading to increased bone mass and a reduction in fracture risk. This document delves into the molecular mechanisms, preclinical evidence, and clinical trial data that underpin its efficacy, offering valuable insights for the scientific and drug development communities.

Mechanism of Action: A Selective Approach to Bone Formation

Abaloparatide is a synthetic analog of parathyroid hormone-related protein (PTHrP).[1] Its primary mechanism of action is as an agonist at the PTH1R, a G-protein coupled receptor crucial for regulating bone metabolism.[1][2] Unlike its predecessor, teriparatide, abaloparatide exhibits a unique binding profile to the PTH1R. The receptor exists in two distinct conformations: RG (G-protein coupled) and R0 (G-protein independent). Abaloparatide demonstrates a higher affinity for the RG conformation, which is believed to mediate a more transient and selective stimulation of the signaling pathways that favor bone formation over bone resorption.[3] This preferential binding is thought to contribute to its favorable safety profile, particularly the lower incidence of hypercalcemia compared to teriparatide.[3]

Signaling Pathways: Orchestrating Bone Anabolism

Upon binding to the PTH1R on the surface of osteoblasts, abaloparatide initiates a cascade of intracellular signaling events. The primary pathway activated is the Gs-protein-mediated cyclic adenosine monophosphate (cAMP) pathway.[1][2] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various transcription factors that are critical for osteoblast differentiation, proliferation, and survival.[2] The transient nature of the cAMP signal induced by abaloparatide is a key feature of its pharmacodynamic profile, promoting a net anabolic effect on bone.

Pharmacodynamics in Preclinical Models

The anabolic potential of abaloparatide has been extensively characterized in a variety of preclinical models, providing a strong foundation for its clinical development.

In Vitro Studies

In vitro studies using osteoblastic cell lines, such as the murine calvarial MC3T3-E1 cells, have been instrumental in elucidating the direct effects of abaloparatide on bone-forming cells. These studies have consistently demonstrated that abaloparatide stimulates osteoblast proliferation and differentiation.[4][5] Key findings include increased expression of osteogenic markers and enhanced mineralization of the extracellular matrix.

In Vivo Studies

Animal models of osteoporosis, particularly the ovariectomized (OVX) rat model, have been crucial in evaluating the skeletal effects of abaloparatide in vivo.[3][6] In these models, which mimic postmenopausal osteoporosis, abaloparatide treatment has been shown to significantly increase bone mineral density (BMD) at various skeletal sites, including the spine and femur.[6] Furthermore, these studies have demonstrated improvements in bone microarchitecture and strength.[3][6] A notable finding from these preclinical investigations is the observation that abaloparatide promotes bone formation with a less pronounced stimulation of bone resorption markers compared to teriparatide.[3]

Pharmacodynamics in Clinical Trials

The efficacy and safety of abaloparatide in treating postmenopausal osteoporosis have been robustly established in large-scale, randomized clinical trials, most notably the ACTIVE (Abaloparatide Comparator Trial In Vertebral Endpoints) and its extension study, ACTIVExtend.[7][8]

Effects on Bone Mineral Density (BMD)

Abaloparatide has been shown to produce significant and rapid increases in BMD at key skeletal sites. The ACTIVE trial demonstrated that 18 months of abaloparatide treatment resulted in greater increases in BMD at the lumbar spine, total hip, and femoral neck compared to both placebo and teriparatide.[6]

Table 1: Percent Change in Bone Mineral Density (BMD) from Baseline in the ACTIVE Trial (18 Months)

| Treatment Group | Lumbar Spine | Total Hip | Femoral Neck |

| Abaloparatide | +11.2% | +4.2% | +3.6% |

| Teriparatide | +8.6% | +2.9% | +2.6% |

| Placebo | +0.6% | -0.1% | -0.4% |

Data adapted from the ACTIVE clinical trial results. All changes for abaloparatide were statistically significant compared to placebo and teriparatide.

Effects on Fracture Risk

A primary endpoint in the clinical development of any osteoporosis therapy is the reduction of fracture incidence. The ACTIVE trial demonstrated a significant reduction in the risk of new vertebral, nonvertebral, and clinical fractures with abaloparatide treatment compared to placebo.[7]

Table 2: Fracture Risk Reduction in the ACTIVE Trial (18 Months)

| Fracture Type | Abaloparatide vs. Placebo (Relative Risk Reduction) |

| New Vertebral Fractures | 86% |

| Nonvertebral Fractures | 43% |

| Clinical Fractures | 43% |

| Major Osteoporotic Fractures | 70% |

Data adapted from the ACTIVE clinical trial results. All reductions were statistically significant.

The ACTIVExtend study, in which patients who completed the ACTIVE trial received alendronate, further demonstrated the long-term benefits of initial treatment with abaloparatide. Patients who received abaloparatide followed by alendronate had a sustained reduction in fracture risk compared to those who received placebo followed by alendronate.[8][9]

Effects on Bone Turnover Markers

Abaloparatide's anabolic effect is reflected in changes in bone turnover markers. Clinical studies have shown that abaloparatide leads to a rapid and significant increase in the bone formation marker procollagen type I N-terminal propeptide (P1NP).[10][11][12][13] While there is also an increase in the bone resorption marker C-terminal telopeptide of type I collagen (CTX), the magnitude of the increase in P1NP is greater, resulting in a net anabolic effect.[10][11][12][13]

Table 3: Median Peak Change in Bone Turnover Markers in the ACTIVE Trial

| Bone Turnover Marker | Abaloparatide | Teriparatide |

| P1NP (ng/mL) | +83.7 | +104.3 |

| CTX (pg/mL) | +286 | +467 |

Data adapted from the ACTIVE clinical trial results.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical and clinical studies of abaloparatide.